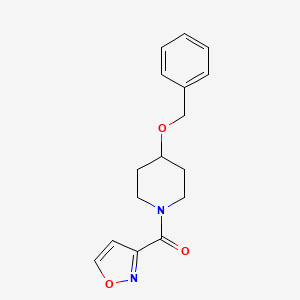![molecular formula C15H23FN2O2 B5069860 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as FPEMP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine is not fully understood. However, it has been reported to act as an antagonist of the 5-HT1A receptor, which is involved in the regulation of various physiological processes. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been reported to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been reported to have various biochemical and physiological effects. It has been shown to modulate the activity of the GABAergic system, which can lead to anxiolytic and sedative effects. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been reported to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has several advantages for use in lab experiments. It has a high purity and yield, which makes it easy to synthesize. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been reported to have low toxicity, which makes it safe for use in lab experiments. However, 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has some limitations, such as its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine. One potential direction is to investigate its use in the treatment of neurological disorders, such as anxiety and depression. Another potential direction is to investigate its use in the treatment of cancer, as it has been reported to have anti-tumor effects. Additionally, further studies are needed to fully understand the mechanism of action of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 4-fluorophenol with 2-chloroethyl ethyl ether in the presence of potassium carbonate. The resulting product is then reacted with 4-methylpiperazine to obtain 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine. This synthesis method has been reported to have a high yield and purity.
Aplicaciones Científicas De Investigación
1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been extensively studied for its potential use in scientific research. It has been investigated for its effects on various biological pathways and has shown promising results in several studies. 1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been reported to have potential applications in the treatment of neurological disorders, cancer, and inflammation.
Propiedades
IUPAC Name |
1-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-4-2-14(16)3-5-15/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQZJOVNEJHNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069777.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5069785.png)


![3-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5069814.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5069835.png)



![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide hydrochloride](/img/structure/B5069851.png)

![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)
